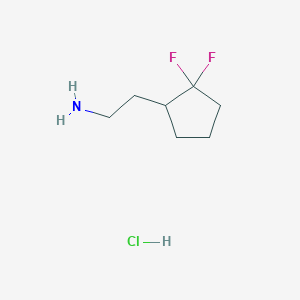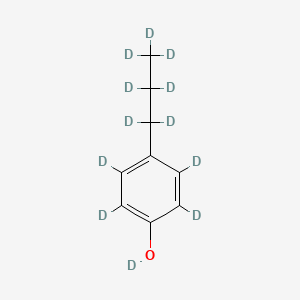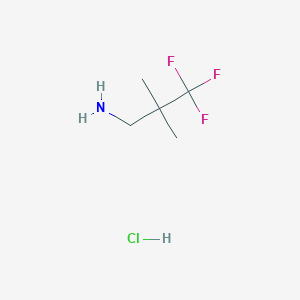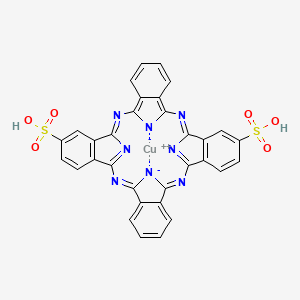
2,3-Dimethylpyrrolidine hydrochloride
概要
説明
2,3-Dimethylpyrrolidine hydrochloride, also known as DMPH, is a chemical compound with the molecular formula C6H14ClN. It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring with two methyl groups attached . The average mass of the molecule is 135.635 Da .科学的研究の応用
Organic Synthesis and Catalysis
Pyrrolidine derivatives serve as key intermediates and catalysts in organic synthesis. For instance, pyrrolidine-based catalysts are utilized in asymmetric syntheses, showcasing their utility in creating chiral molecules with high enantioselectivity. This is essential for pharmaceuticals where the chirality of a drug can significantly impact its efficacy and safety. The synthesis of complex molecules often requires catalysts that can facilitate or drive specific reaction pathways, and pyrrolidine derivatives are frequently chosen for their effectiveness in such roles. The versatility of pyrrolidine rings, including substituted versions like 2,3-dimethylpyrrolidine, allows for a wide range of chemical modifications, enabling the fine-tuning of catalyst properties for specific reactions (Petri et al., 2021).
Pharmaceutical Development
In drug discovery, the incorporation of pyrrolidine rings into molecular structures is a common strategy to enhance the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. Pyrrolidine derivatives are found in a variety of drugs and are particularly valued for their ability to interact with biological targets, including enzymes and receptors, in a highly specific manner. This specificity can lead to drugs with higher potency, reduced side effects, and improved overall therapeutic profiles. The structural motif of pyrrolidine, including substituted forms such as 2,3-dimethylpyrrolidine, is associated with a range of biological activities, underscoring its importance in the design of new pharmaceuticals (Li Petri et al., 2021).
Safety and Hazards
Safety data sheets indicate that similar compounds, such as Pyrrolidine, are highly flammable and can cause severe skin burns and eye damage . They may also cause respiratory irritation . It’s important to handle these compounds with care, using protective equipment and working in well-ventilated areas .
将来の方向性
Pyrrolidine compounds, including 2,3-Dimethylpyrrolidine hydrochloride, are of great interest in drug discovery due to their versatile scaffold . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
作用機序
Mode of Action
- 2,3-Dimethylpyrrolidine hydrochloride is thought to inhibit both adenosine deaminase and phosphodiesterase . By doing so, it prevents the degradation of cAMP (cyclic adenosine monophosphate) , which acts as an inhibitor of platelet function. Elevated cAMP levels block the release of arachidonic acid from membrane phospholipids, leading to reduced thromboxane A2 activity .
Its potential as a pharmacologically active lead compound warrants exploration . If you have any more questions or need additional information, feel free to ask! 😊
生化学分析
Biochemical Properties
2,3-Dimethylpyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives are known to interact with enzymes involved in the production of sphingosine 1-phosphate (S1P), a signaling molecule implicated in cancer progression and immune cell chemotaxis . The specific interactions of this compound with these enzymes can modulate their activity, thereby affecting the levels of S1P and other related biomolecules.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to affect the activity of enzymes such as sphingosine kinases, which play a crucial role in cell signaling pathways . By altering the activity of these enzymes, this compound can impact cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. For instance, pyrrolidine derivatives have been reported to interact with the binding pockets of enzymes, forming hydrogen bonds and other interactions that stabilize or destabilize the enzyme-substrate complex . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, with some compounds degrading over time and losing their efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular responses, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects. Studies have reported that pyrrolidine derivatives can exhibit threshold effects, where the compound’s activity changes significantly at certain concentration levels . High doses of this compound may lead to toxicity and adverse effects on animal health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, pyrrolidine derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s activity and its effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and its ability to exert its effects on target biomolecules.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects . Post-translational modifications and targeting signals can play a role in directing the compound to its specific subcellular locations.
特性
IUPAC Name |
2,3-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-7-6(5)2;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIXLJCHWWJBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375474-39-7 | |
| Record name | 2,3-dimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




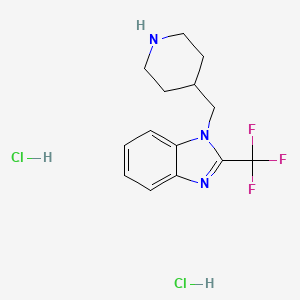


![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)
![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)
![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)
![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)
